(3E)-3-(phenylmethylidene)pyrrolidin-2-one

Description

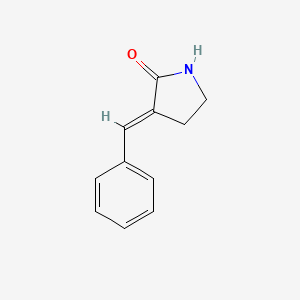

(3E)-3-(Phenylmethylidene)pyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring with a phenylmethylidene substituent at the 3-position

Properties

IUPAC Name |

(3E)-3-benzylidenepyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMARMBRFLQVQJA-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)/C1=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-41-2 | |

| Record name | NSC99076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(phenylmethylidene)pyrrolidin-2-one typically involves the condensation of pyrrolidin-2-one with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction of this compound can lead to the formation of (3E)-3-(phenylmethyl)pyrrolidin-2-one.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylmethylidene group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of (3E)-3-(phenylmethyl)pyrrolidin-2-one.

Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (3E)-3-(phenylmethylidene)pyrrolidin-2-one serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives with tailored properties.

- Functional Group Transformations : The compound can be modified to create cyclopropanes, oxindoles, and other frameworks, facilitating the development of novel materials with specific functionalities .

Biology

- Biological Activity : Research has indicated that derivatives of this compound exhibit significant biological activities. Studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development .

- Mechanism of Action : The trifluoromethyl group enhances the compound's binding affinity to biological targets such as enzymes and receptors, leading to improved therapeutic effects. Understanding these interactions is crucial for developing effective pharmaceuticals.

Medicine

- Pharmaceutical Intermediate : The compound is explored as an intermediate in the synthesis of drugs targeting various diseases. Its derivatives have shown promise in preclinical studies for treating conditions such as cancer and infections .

- Potential Drug Candidates : Some derivatives have been evaluated for their analgesic and anti-inflammatory properties, demonstrating effectiveness comparable to established medications like diclofenac .

Industry

- Agrochemicals : Due to its stability and reactivity, this compound is utilized in the production of agrochemicals. Its derivatives can enhance crop protection formulations by acting as herbicides or fungicides .

- Chemical Manufacturing : The compound's versatility makes it suitable for various industrial applications, including the production of specialty chemicals and materials with unique properties.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of synthesized derivatives against common pathogens. Results indicated that several compounds displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3E)-3-(phenylmethylidene)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

(3E)-3-(Phenylmethyl)pyrrolidin-2-one: Similar structure but lacks the double bond in the phenylmethylidene group.

(3E)-3-(Phenylmethylidene)piperidin-2-one: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.

Uniqueness: (3E)-3-(Phenylmethylidene)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its phenylmethylidene group and pyrrolidinone ring contribute to its versatility in various applications.

Biological Activity

(3E)-3-(phenylmethylidene)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidinone ring with a phenylmethylidene substituent at the 3-position, which is pivotal in modulating its biological properties.

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. For instance, studies involving similar structures have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro assays have shown promising results, indicating that modifications to the pyrrolidine scaffold can enhance inhibitory potency .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 10.5 | 12.3 |

| Rivastigmine | 0.5 | 0.6 |

| Donepezil | 0.1 | 0.2 |

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Studies suggest that this compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by its structural features. Variations in substituents on the pyrrolidine ring can lead to different pharmacological profiles:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or reduce biological activity.

- Stereochemistry : The stereochemistry of the pyrrolidine ring plays a critical role in determining the selectivity and potency of the compound against specific biological targets .

Case Studies

- Inhibition of Cholinesterases : A study focused on synthesizing various pyrrolidine derivatives demonstrated that specific modifications led to increased AChE inhibition, with some compounds exhibiting IC50 values in the nanomolar range .

- Antioxidative Properties : Another research effort highlighted the antioxidative potential of pyrrolidine derivatives, showing that these compounds could effectively reduce oxidative stress markers in cellular models .

Q & A

Q. What synthetic strategies are commonly employed for preparing (3E)-3-(phenylmethylidene)pyrrolidin-2-one and its analogs?

Methodological Answer: The synthesis often involves condensation reactions between pyrrolidin-2-one derivatives and aromatic aldehydes. For example, analogs like fluorochloridone (a herbicidal pyrrolidin-2-one derivative) are synthesized via nucleophilic substitution or cyclization reactions . Catalytic methods, such as using Fe₂O₃@SiO₂/In₂O₃, can enhance reaction efficiency for structurally similar compounds . Protecting groups (e.g., tert-butyldimethylsilyl) are critical for regioselective functionalization, as seen in radiotracer precursor synthesis .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for resolving stereoisomers, particularly through NOESY/ROESY experiments to confirm E/Z configurations. X-ray Powder Diffraction (XRPD) and single-crystal X-ray crystallography provide definitive stereochemical validation, as demonstrated in studies of pyrrolidin-2-one derivatives . Mass spectrometry further confirms molecular weight and fragmentation patterns .

Q. How can in vitro assays screen pyrrolidin-2-one derivatives for initial pharmacological activity?

Methodological Answer: In vitro enzymatic inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) or receptor-binding studies (e.g., cannabinoid receptors) are standard. For example, benzylated pyrrolidin-2-one analogs were evaluated via biochemical assays and behavioral models, identifying compounds with anti-Alzheimer’s activity comparable to donepezil . Radiolabeled derivatives enable receptor occupancy studies using PET imaging .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of pyrrolidin-2-one derivatives?

Methodological Answer: SAR studies systematically modify substituents (e.g., aryl groups, halogens) and correlate changes with activity. For GPR119 agonists, replacing tetrazole with pyrrolidine-2,5-dione improved agonistic effects by 2-fold, highlighting the role of carbonyl groups . Quantum chemical descriptors (e.g., PCR, JGI4) in QSAR models explain >90% variance in antiarrhythmic activity, guiding rational design .

Q. What computational methods predict the binding affinity of pyrrolidin-2-one derivatives to target proteins?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-receptor interactions. For cannabinoid receptor ligands, stereochemical configuration (e.g., 3R,5R vs. 3S,5R) significantly impacts binding, validated by in vivo imaging . QSAR models incorporating quantum chemical calculations (e.g., HOMO-LUMO energy gaps) predict bioactivity trends .

Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?

Methodological Answer: Pharmacokinetic profiling (e.g., bioavailability, metabolite analysis) bridges discrepancies. For example, radiolabeled pyrrolidin-2-one derivatives ([¹¹C]UCB-J) showed high brain penetration in PET studies despite moderate in vitro binding, emphasizing the need for metabolic stability assays . Species-specific metabolism and protein binding differences must also be analyzed .

Q. What strategies validate the influence of stereochemical configuration on biological activity?

Methodological Answer: Chiral chromatography separates enantiomers, while XRPD confirms crystalline forms . Comparative studies of R and S isomers, as in anti-Alzheimer’s agents, reveal stereospecific interactions with targets like acetylcholinesterase . Enzymatic assays with enantiopure compounds further validate configuration-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.